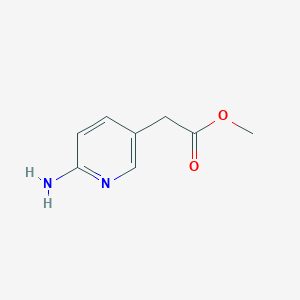
Alogliptin Impurity 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alogliptin Impurity 14 is a chemical compound that is often encountered as a byproduct during the synthesis of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . This impurity is considered potentially genotoxic, meaning it has the potential to cause genetic mutations and cancer .
準備方法
The preparation of Alogliptin Impurity 14 involves several synthetic routes and reaction conditions. One common method includes the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These bases are used in the preparation of alogliptin and can lead to the formation of impurities, including this compound . The industrial production methods often involve liquid chromatography–mass spectrometry (LC–MS) to estimate and control the quantities of these impurities .
化学反応の分析
Alogliptin Impurity 14 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium acetate and formic acid . The major products formed from these reactions are often monitored using LC–MS to ensure that the levels of impurities are within the allowed limits .
科学的研究の応用
Alogliptin Impurity 14 has several scientific research applications. It is primarily used in the field of pharmaceutical research to study the safety and efficacy of alogliptin . The compound is also used in quality control testing of alogliptin raw materials and tablets to ensure that the levels of potentially genotoxic impurities are within safe limits . Additionally, it is used in the development of novel analytical methods for the detection and quantification of impurities in pharmaceutical substances .
作用機序
類似化合物との比較
Alogliptin Impurity 14 can be compared with other similar impurities found in alogliptin, such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These compounds are also considered potentially genotoxic and are monitored during the synthesis of alogliptin . What sets this compound apart is its specific chemical structure and the conditions under which it is formed .
特性
分子式 |
C18H23N5O3 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C18H23N5O3/c1-21-16(24)9-15(22-8-4-6-13(19)11-22)23(18(21)26)10-12-5-2-3-7-14(12)17(20)25/h2-3,5,7,9,13H,4,6,8,10-11,19H2,1H3,(H2,20,25) |
InChIキー |
ZPQGJFOSCXMLAC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C(=O)N)N3CCCC(C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)



![4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one](/img/structure/B12096711.png)
![Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)





amine](/img/structure/B12096755.png)


